N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

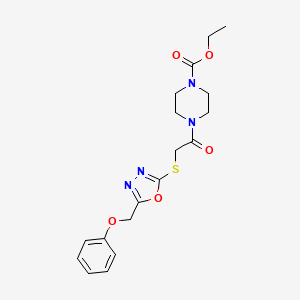

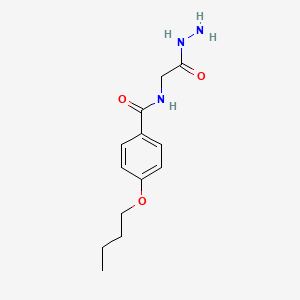

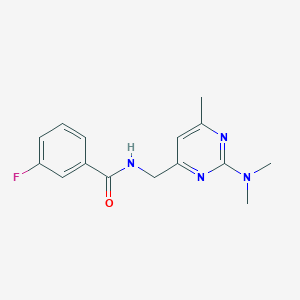

“N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide” is a chemical compound with the molecular formula C14H12ClN3O5S . It is a derivative of acetamide .

Molecular Structure Analysis

The molecular structure of “N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide” can be confirmed by various spectroanalytical data such as NMR and IR .Applications De Recherche Scientifique

Antimicrobial Activity : A study by Patel, Nimavat, Vyas, and Patel (2011) details the synthesis of compounds related to N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide. These compounds exhibit antimicrobial activity against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, R. N., et al., 2011).

Synthesis and Characterization of Polymers : Mehdipour‐Ataei, Sarrafi, and Hatami (2004) synthesized a novel diamine with a built-in sulfone, ether, and amide structure, which is closely related to the chemical structure . This compound was used to create various polyimides, highlighting its utility in the development of new polymer materials with specific properties like thermal stability (Mehdipour‐Ataei, S., et al., 2004).

Synthesis of Nonproteinogenic Amino Acids : Monteiro, Kołomańska, and Suárez (2010) presented methods for synthesizing novel N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These non-natural amino acids, which incorporate a similar sulfonamide structure, demonstrate the compound's relevance in the synthesis of specialized amino acids (Monteiro, L. S., et al., 2010).

Carbonic Anhydrase Inhibitors : Ulus et al. (2013) synthesized derivatives that included 4-amino-N-(4-sulfamoylphenyl)benzamide, which showed effective inhibition against carbonic anhydrase isoforms. This indicates potential applications in therapeutic agents targeting this enzyme (Ulus, R., et al., 2013).

Cytotoxic Activity Against Cancer Cell Lines : Ravichandiran et al. (2019) investigated the synthesis and anticancer evaluation of certain derivatives. These compounds showed significant cytotoxic activity against human cancer cell lines, suggesting the potential use of related compounds in cancer treatment (Ravichandiran, P., et al., 2019).

Mécanisme D'action

Mode of Action

The presence of a sulfonyl group and a nitrophenyl group suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions .

Biochemical Pathways

Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to influence various biochemical pathways, including inflammatory response and cellular signaling .

Pharmacokinetics

The pharmacokinetic properties of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. Its bioavailability is also unknown. The compound’s molecular weight (369.78 g/mol) and LogP value (5.33) suggest that it might have reasonable membrane permeability, which could influence its absorption and distribution .

Result of Action

The molecular and cellular effects of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide’s action are currently unknown. Given its complex structure, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVBQNZKWADGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B2479470.png)

![6-(3,3-Diphenylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2479479.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2479480.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2479486.png)